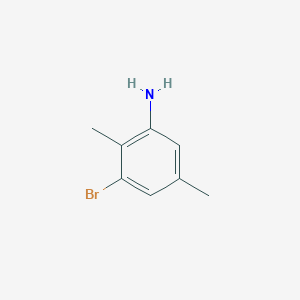

3-Bromo-2,5-dimethylaniline

Beschreibung

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds characterized by an aniline core substituted with one or more halogen atoms. These compounds are fundamental in organic chemistry, as the nature and position of the halogen and other substituents significantly influence the molecule's electronic properties and reactivity. 3-Bromo-2,5-dimethylaniline is a member of this class, specifically a trisubstituted aniline.

The chemical behavior of 3-Bromo-2,5-dimethylaniline is dictated by the interplay of its three substituents: the amino group (-NH₂), the bromine atom (-Br), and the two methyl groups (-CH₃). The amino group is an activating, ortho-para directing group, while the methyl groups are also weakly activating. The bromine atom, a halogen, is deactivating yet also ortho-para directing due to the competing inductive and resonance effects. The specific positioning of these groups at the 2, 3, and 5 positions creates a unique electronic and steric environment on the aromatic ring, guiding its reactivity in chemical transformations. This distinct substitution pattern distinguishes it from other isomers like 4-Bromo-2,6-dimethylaniline or 4-Bromo-3,5-dimethylaniline (B1281281), which are also used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. lookchem.comguidechem.com

Academic Significance in Contemporary Organic Synthesis and Materials Science

The primary academic significance of 3-Bromo-2,5-dimethylaniline lies in its role as a versatile intermediate in organic synthesis. chemshuttle.com Chemical building blocks with this type of specific substitution pattern are valuable for constructing complex target molecules with precise functionalities. Research in fields such as medicinal chemistry and materials science often requires tailored precursors to achieve desired biological activities or material properties.

In organic synthesis, the bromine atom on the aniline ring is a key functional handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational for building the molecular skeletons of new pharmaceutical agents and agrochemicals. chemshuttle.com For instance, related bromo-dimethylaniline derivatives are used as starting materials in the synthesis of functional dyes and imaging agents. beilstein-journals.org The presence of the amine and methyl groups further allows for subsequent chemical modifications, adding to its versatility.

While specific applications in materials science for 3-Bromo-2,5-dimethylaniline are still an emerging area of research, related halogenated anilines have been incorporated into the development of polymeric materials and specialized coatings. smolecule.com The structural motifs present in this compound are relevant to the design of organic electronic materials where tuning the electronic properties of the core structure is critical. bldpharm.com

Historical Development and Prior Art in the Study of Bromo-Dimethylanilines

The specific compound 3-Bromo-2,5-dimethylaniline is a relatively recent entry into the chemical literature, as indicated by its high CAS Registry Number (1780938-13-7). chemshuttle.com Its development is part of a broader and ongoing effort within synthetic chemistry to create a diverse palette of uniquely substituted building blocks to facilitate drug discovery and materials science research.

The study of simpler bromo-dimethylanilines, however, has a longer history. Compounds like 4-Bromo-N,N-dimethylaniline and 3-Bromo-N,N-dimethylaniline have been known for decades and are utilized in various synthetic applications. fishersci.comorgsyn.orgsigmaaldrich.com For example, 3-Bromo-N,N-dimethylaniline is used in palladium-catalyzed fluorination reactions, and 4-Bromo-N,N-dimethylaniline has been used as an internal standard in analytical chemistry. fishersci.comsigmaaldrich.com The synthesis of these earlier compounds paved the way for the development of more complex, regioselectively substituted anilines. The drive to create novel structures with precisely controlled substitution patterns, critical for designing bioactive molecules, led to the exploration of synthetic routes for less common isomers like 3-Bromo-2,5-dimethylaniline. The synthesis of such specialized compounds often leverages advancements in electrophilic aromatic substitution and cross-coupling methodologies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZHDRSMCPLBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlumenlearning.com The rate and regioselectivity of this reaction on 3-Bromo-2,5-dimethylaniline are controlled by the cumulative electronic effects of the existing substituents.

The position of an incoming electrophile is directed by the substituents already present on the benzene (B151609) ring. In the case of 3-Bromo-2,5-dimethylaniline, the directing effects are as follows:

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, increasing the electron density at the positions ortho (C6) and para (C4) to it. This effect strongly enhances the ring's reactivity towards electrophiles. youtube.com

Methyl Groups (-CH₃): The two methyl groups at the C2 and C5 positions are weakly activating groups and also ortho, para-directors. They donate electron density into the ring through a hyperconjugation effect. The C2-methyl group directs towards C6, while the C5-methyl group directs towards C4 and C6.

Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. It directs incoming electrophiles to the C2 and C4 positions.

| Substituent | Position | Effect on Reactivity | Directing Influence | Target Positions on Ring |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para | C6, C4 |

| Methyl (-CH₃) | C2 | Weakly Activating | Ortho, Para | C6 |

| Bromo (-Br) | C3 | Deactivating | Ortho, Para | C4 |

| Methyl (-CH₃) | C5 | Weakly Activating | Ortho, Para | C4, C6 |

Based on the combined regiodirecting effects, electrophilic attack is overwhelmingly favored at the C4 and C6 positions, which are activated by multiple substituents, most significantly by the amino group. The C2 position is sterically hindered by the adjacent methyl group and the C3 and C5 positions are occupied. Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ in a non-polar solvent) are expected to yield a mixture of 4-substituted and 6-substituted products. libretexts.org The powerful activation by the amino group can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled. youtube.com To achieve monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide (acetanilide) before performing the electrophilic substitution. libretexts.org

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position serves as a handle for introducing new functional groups through nucleophilic substitution reactions, most notably via palladium-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. 3-Bromo-2,5-dimethylaniline, as an aryl bromide, is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used to form biaryl compounds. The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.govharvard.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine. wikipedia.orgnih.gov It is a key method for the synthesis of styrenes and other vinylarenes. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.orgresearchgate.net The Sonogashira reaction is a fundamental method for synthesizing arylalkynes.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl (Ar-Ar') |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene (Ar-CH=CHR) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne (Ar-C≡C-R) |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally difficult for 3-Bromo-2,5-dimethylaniline. The SₙAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). The ring of 3-Bromo-2,5-dimethylaniline is electron-rich due to the activating amino and methyl groups, which destabilizes this intermediate and makes the reaction unfavorable. Aryl halides with electron-donating groups are known to be unreactive toward nucleophilic substitution under standard conditions. learncbse.in

Displacement of the bromine by nucleophiles like alkoxides, amines, or thiolates would likely require harsh reaction conditions (high temperature and pressure) or the use of transition metal catalysts, such as copper in Ullmann-type condensation reactions.

Chemical Transformations Involving the Amine Functionality

The primary amine group is a key site of reactivity in 3-Bromo-2,5-dimethylaniline, allowing for a variety of chemical modifications.

One of the most common transformations is acylation , where the amine reacts with an acylating agent like acetic anhydride (B1165640) or acetyl chloride to form an N-aryl amide (e.g., N-(3-bromo-2,5-dimethylphenyl)acetamide). This reaction is often used as a protective strategy to decrease the high reactivity of the aniline (B41778) ring towards electrophiles and to prevent side reactions like oxidation. libretexts.org

Another critical transformation is diazotization . Primary arylamines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form stable arenediazonium salts. libretexts.org The resulting 3-bromo-2,5-dimethylbenzenediazonium salt is a highly versatile synthetic intermediate. The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts) or related transformations. This allows the amino group to be converted into various other functionalities.

| Reagent | Product Substituent | Reaction Name |

|---|---|---|

| CuCl | -Cl | Sandmeyer Reaction |

| CuBr | -Br | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| H₂O, Δ | -OH | - |

| HBF₄, Δ | -F | Schiemann Reaction |

| H₃PO₂ | -H | Deamination |

Acylation, Alkylation, and Arylation of the Amino Group

The amino group of 3-bromo-2,5-dimethylaniline is a versatile functional group that readily undergoes acylation, alkylation, and arylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecules.

Acylation of the amino group is a common strategy to introduce an acyl group, typically by reacting the aniline with an acylating agent such as an acyl chloride or anhydride. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The resulting N-acylated product can serve as an intermediate in various synthetic pathways. For instance, the acetylation of anilines is a well-established method to protect the amino group and to modulate its directing effect in electrophilic aromatic substitution reactions.

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting 3-bromo-2,5-dimethylaniline with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. The degree of alkylation (mono-, di-, or tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, the reaction with excess methyl iodide in the presence of a base like sodium carbonate would lead to the formation of the corresponding N,N-dimethylated product.

Arylation of the amino group involves the formation of a new carbon-nitrogen bond with an aryl group. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for this transformation. The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the aniline with an aryl halide or triflate. While specific studies on 3-bromo-2,5-dimethylaniline are not extensively detailed, the reaction is broadly applicable to bromoanilines. The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for N-arylation, particularly with activated aryl halides.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | N-Acyl-3-bromo-2,5-dimethylaniline |

| Alkylation | Alkyl halide, base (e.g., K2CO3) | N-Alkyl-3-bromo-2,5-dimethylaniline |

| Arylation | Aryl halide, Pd or Cu catalyst, base, ligand | N-Aryl-3-bromo-2,5-dimethylaniline |

Formation of Schiff Bases and Related Imines

3-Bromo-2,5-dimethylaniline readily condenses with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.com This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration. The formation of the carbon-nitrogen double bond is typically catalyzed by an acid or a base, or can proceed under neutral conditions with heating.

The general reaction can be represented as:

Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

where Ar is the 3-bromo-2,5-dimethylphenyl group and R is an alkyl or aryl substituent from the aldehyde. Aromatic aldehydes, especially those with effective conjugation systems, tend to form stable Schiff bases. internationaljournalcorner.com

These Schiff bases are valuable intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. The imine bond can be subsequently reduced to form a secondary amine or hydrolyzed back to the parent aniline and carbonyl compound.

Diazotization Reactions and Their Subsequent Transformations

The primary aromatic amino group of 3-bromo-2,5-dimethylaniline can be converted into a diazonium salt through a process called diazotization. learncbse.in This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). learncbse.in The resulting 3-bromo-2,5-dimethylbenzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: This is a classic transformation of diazonium salts where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgnih.gov For example, treatment of the 3-bromo-2,5-dimethylbenzenediazonium salt with copper(I) bromide would yield 1,3-dibromo-2,5-dimethylbenzene.

Azo Coupling: Diazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form brightly colored azo compounds. learncbse.inresearchgate.net The reaction with a coupling partner like N,N-dimethylaniline would result in the formation of an azo dye containing the 3-bromo-2,5-dimethylphenyl moiety. researchgate.net

| Reaction | Reagent | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Bromo-2,5-dimethylbenzenediazonium chloride |

| Sandmeyer (Bromination) | CuBr | 1,3-Dibromo-2,5-dimethylbenzene |

| Azo Coupling | N,N-Dimethylaniline | Azo dye |

Oxidation and Reduction Chemistry of 3-Bromo-2,5-dimethylaniline

The chemical behavior of 3-bromo-2,5-dimethylaniline is also characterized by its oxidation and reduction reactions.

Oxidation: The amino group of anilines can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of a variety of products, including nitroso, nitro, and polymeric compounds. The oxidation of N,N-dialkylanilines to their corresponding N-oxides is a known transformation. For instance, a related compound, 3-bromo-N,N-dimethylaniline, can be oxidized to 3-bromo-N,N-dimethylaniline N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). nih.gov

Reduction: The bromo substituent on the aromatic ring can be removed through a reduction reaction, a process known as reductive dehalogenation. This transformation can be achieved through catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction would yield 2,5-dimethylaniline (B45416).

Mechanistic Aspects of Reaction Pathways

Elucidation of Reaction Intermediates and Transition States

The reactions of 3-bromo-2,5-dimethylaniline proceed through various intermediates and transition states, the understanding of which is crucial for predicting reaction outcomes and optimizing conditions.

In diazotization reactions , the initial step is the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. A series of proton transfers and elimination of water leads to the formation of the stable arenediazonium ion.

The Sandmeyer reaction is believed to proceed through a radical mechanism. The copper(I) catalyst facilitates the reduction of the diazonium ion to an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a halogen or cyano group from the copper(II) species to form the final product.

In Schiff base formation , the reaction proceeds through a hemiaminal intermediate, which is formed by the nucleophilic addition of the amine to the carbonyl group. This intermediate then undergoes acid- or base-catalyzed dehydration to form the imine. The rate-determining step is often the dehydration of the hemiaminal.

Role of Catalysts and Reagents in Directing Chemical Selectivity

The choice of catalysts and reagents plays a pivotal role in directing the chemical selectivity of reactions involving 3-bromo-2,5-dimethylaniline.

In electrophilic aromatic substitution reactions , the existing substituents on the aniline ring (the amino group, two methyl groups, and the bromine atom) direct the position of incoming electrophiles. The strongly activating and ortho-, para-directing amino and methyl groups will influence the regioselectivity of further substitutions. However, the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic and steric effects determines the final substitution pattern. For instance, in bromination reactions, the choice of solvent and brominating agent can influence the regioselectivity.

The use of specific catalysts can also enable otherwise difficult transformations. For example, transition metal-catalyzed C-H activation has emerged as a powerful tool to achieve functionalization at positions that are not readily accessible through traditional electrophilic substitution.

Comparative Research on Derivatives and Analogues of 3 Bromo 2,5 Dimethylaniline

Structure-Reactivity Relationships Among Isomeric Bromo-Dimethylanilines

The chemical behavior of aromatic compounds is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. In the case of isomeric bromo-dimethylanilines, the interplay between the electron-donating amino group, the electron-withdrawing bromine atom, and the steric bulk of the methyl groups creates a complex landscape of reactivity. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic pathways.

Positional isomerism in bromo-dimethylanilines dictates the electronic and steric environment of the aromatic ring, which in turn governs the molecule's reactivity towards electrophilic substitution. The relative positions of the bromine, amino, and methyl groups affect the electron density at different carbon atoms of the ring and the steric hindrance around potential reaction sites.

The amino group (-NH2) and its N-alkylated derivatives (-N(CH3)2) are strong activating groups, donating electron density to the aromatic ring primarily through resonance (p-π conjugation). lumenlearning.com This effect increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. This electron donation is most pronounced at the ortho and para positions relative to the amino group.

Conversely, halogens like bromine exert a dual electronic effect. They are deactivating through the inductive effect, withdrawing electron density from the ring due to their high electronegativity. lumenlearning.com However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance. lumenlearning.com Generally, the inductive effect of halogens outweighs the resonance effect, leading to a net deactivation of the ring compared to benzene.

Methyl groups (-CH3) are weakly activating and ortho, para-directing due to hyperconjugation and a weak inductive effect.

Steric effects also play a pivotal role. The presence of methyl groups, particularly in positions ortho to the amino group or the reaction site, can significantly hinder the approach of an electrophile. askfilo.combrainly.com This steric hindrance can reduce the rate of reaction or even force the substitution to occur at a less electronically favored but more accessible position. In N,N-dimethylaniline, the introduction of an alkyl group in an ortho position can cause the bulky dimethylamino group to twist out of the plane of the benzene ring. askfilo.com This reduces the overlap between the nitrogen lone pair and the ring's π-system, thereby diminishing the activating effect of the amino group. askfilo.com

The table below summarizes the expected electronic and steric influences in a hypothetical set of isomeric bromo-dimethylanilines.

| Isomer (Hypothetical) | Position of Br | Positions of CH3 | Key Electronic Influences | Dominant Steric Factors |

| A | 4 | 2, 6 | -N(CH3)2 is a strong activator; Br is a deactivator. The directing effects are complex. | High steric hindrance at the ortho positions (2,6) from methyl groups, potentially twisting the N(CH3)2 group. |

| B | 3 | 2, 5 | -N(CH3)2 directs ortho/para (positions 2, 4, 6); Br directs ortho/para (positions 2, 4). | Steric hindrance from the methyl group at position 2 affects position 3. The methyl at 5 affects positions 4 and 6. |

| C | 2 | 3, 5 | -N(CH3)2 directs ortho/para (positions 2, 4, 6); Br directs ortho/para (positions 3, 5). | Bromine at position 2 provides significant steric hindrance to the amino group and the adjacent position 3. |

This table presents a conceptual analysis of potential isomers.

The reactivity of bromo-dimethylaniline isomers in electrophilic aromatic substitution reactions is a direct consequence of the electronic and steric factors discussed previously. An isomer with minimal steric hindrance and whose directing groups reinforce each other will be more reactive than a sterically congested isomer with conflicting directing effects.

For example, the bromination of N,N-dimethylaniline typically yields a mixture of ortho and para products, demonstrating the strong directing effect of the dimethylamino group. chegg.com However, in a highly acidic medium, such as a mixture of nitric and sulfuric acid, the amino group is protonated to form an anilinium ion (-N+(CH3)2H). This group is strongly deactivating and meta-directing, leading to the formation of the meta-substituted product. chegg.com This highlights how reaction conditions can dramatically alter the reactivity profile.

The synthesis of specific isomers, such as 3-bromo-2,6-dimethylaniline, can be challenging due to the directing effects of the amino and methyl groups, which favor substitution at other positions (e.g., the 4-position). Achieving substitution at the less favored 3-position often requires specialized synthetic strategies, such as directed ortho-metalation, though this can also be challenging depending on the existing substitution pattern.

A comparative analysis of reactivity might consider a standard reaction, such as nitration, across different isomers. The relative rates of reaction and the product distribution would provide empirical evidence for the interplay of electronic and steric effects. Isomers where the positions activated by the dimethylamino group are sterically accessible would be expected to react fastest. Conversely, isomers with bulky groups flanking the most activated positions would react more slowly.

| Reaction | Isomer of Bromo-dimethylaniline | Expected Major Product(s) | Rationale |

| Nitration | 4-Bromo-2,6-dimethylaniline | 3-Nitro-4-bromo-2,6-dimethylaniline | The only available position is activated by the amino group and meta to the bromo group. High steric hindrance. |

| Nitration | 4-Bromo-2,5-dimethylaniline | 2-Nitro-4-bromo-2,5-dimethylaniline or 6-Nitro-4-bromo-2,5-dimethylaniline | Substitution occurs ortho to the activating amino group. The position is chosen based on steric accessibility. |

| Nitration | 3-Bromo-2,5-dimethylaniline | 4-Nitro-3-bromo-2,5-dimethylaniline and/or 6-Nitro-3-bromo-2,5-dimethylaniline | The dimethylamino group directs to the para (4) and ortho (6) positions. The outcome depends on the balance of steric and electronic effects. |

This table provides a predictive analysis of reactivity based on established chemical principles.

Synthesis and Chemical Properties of N-Substituted Dimethylaniline Derivatives

The N,N-dimethylation of bromoanilines is a common synthetic transformation. Methods to achieve this include reacting the parent aniline (B41778) with methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base. researchgate.net Another approach involves reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. researchgate.netmdpi.com For instance, 4-bromoaniline (B143363) can be N,N-dimethylated by heating with methyl chloride or dimethyl sulfate, followed by neutralization. researchgate.net A procedure using paraformaldehyde and sodium cyanoborohydride in tetrahydrofuran (B95107) has also been reported to give high yields of N,N-dimethyl-4-bromoaniline. researchgate.net More sustainable methods using dimethyl carbonate as a methylating agent have also been developed. chemicalbook.comresearchgate.net

The conversion of a primary (-NH2) or secondary (-NHCH3) amine to a tertiary dimethylamino group (-N(CH3)2) enhances its electron-donating ability through the inductive effect of the two methyl groups. This, in turn, further activates the aromatic ring towards electrophilic attack. askfilo.com Consequently, N,N-dimethylated anilines are generally more reactive in electrophilic aromatic substitution reactions than their primary or secondary amine counterparts. askfilo.com

Functionalization of Bromo-Dimethylanilines into Related Heterocyclic Systems

Bromo-dimethylaniline derivatives serve as versatile starting materials for the synthesis of various heterocyclic compounds. The presence of the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the aniline nitrogen can participate in cyclization reactions.

For example, aniline derivatives are key building blocks in the synthesis of quinolines, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. nih.gov The synthesis of heterocyclic systems can involve multi-component reactions where the aniline derivative is one of the key reactants. beilstein-journals.org The specific functionalization of a bromo-dimethylaniline would depend on the desired heterocyclic target. For instance, the bromine atom could be replaced via a palladium-catalyzed coupling reaction to introduce a new substituent, which could then participate in a subsequent cyclization step. Alternatively, the amino group could react with a suitable bifunctional molecule to build the heterocyclic ring.

Investigations into Ring-Substituted Analogues (e.g., Methoxy-Dimethylanilines)

The study of analogues where the bromine atom is replaced by other functional groups, such as a methoxy (B1213986) group (-OCH3), provides further insight into structure-reactivity relationships. A methoxy group, similar to a dimethylamino group, is a strong activating, ortho, para-directing substituent due to its ability to donate a lone pair of electrons from the oxygen atom via resonance. lumenlearning.com

The synthesis of methoxy-dimethylanilines can be achieved through various routes, including the alkylation of methoxyanilines. evitachem.com For example, 6-methoxy-2,3-dimethylaniline (B13467879) can be synthesized from the corresponding aniline derivative. evitachem.com These compounds are valuable intermediates in the synthesis of dyes and pharmaceuticals. evitachem.com

The reactivity of methoxy-dimethylanilines in reactions such as amination has been studied. For instance, 4-methoxy-N,N-dimethylaniline has been shown to react with various chlorotoluenes in the presence of potassium tert-butoxide to yield aminated products in good yields. researchgate.net The electronic properties of the methoxy group strongly influence the reactivity and regioselectivity of these transformations.

Comparing the reactivity of a bromo-dimethylaniline to its methoxy analogue highlights the differences between a deactivating halogen and an activating methoxy group. While both are ortho, para-directing, the methoxy-substituted compound would be expected to undergo electrophilic substitution at a much faster rate than the bromo-substituted compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 2,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Bromo-2,5-dimethylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Bromo-2,5-dimethylaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the two methyl (-CH₃) groups.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would be expected to appear as distinct signals in the aromatic region of the spectrum.

Amine Protons: The protons of the primary amine group would typically appear as a broad singlet.

Methyl Protons: The two methyl groups are also in non-equivalent positions and should give rise to two separate singlets.

While specific, experimentally verified chemical shift and coupling constant data for 3-Bromo-2,5-dimethylaniline are not widely available in published literature, a predicted ¹H NMR data table is presented below for theoretical analysis.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH (C4-H) | 6.5-7.0 | Singlet |

| Aromatic CH (C6-H) | 6.5-7.0 | Singlet |

| Amine (-NH₂) | 3.5-4.5 | Broad Singlet |

| Methyl (-CH₃ at C2) | 2.0-2.5 | Singlet |

| Methyl (-CH₃ at C5) | 2.0-2.5 | Singlet |

This data is based on computational predictions and typical chemical shift ranges for similar structures. Experimental verification is required for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 3-Bromo-2,5-dimethylaniline would produce a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, or attached to a heteroatom).

The expected ¹³C NMR spectrum would show eight distinct signals:

Six signals for the aromatic carbons, with the carbon atoms directly bonded to the bromine, nitrogen, and methyl groups having characteristic chemical shifts.

Two signals for the two non-equivalent methyl carbons.

Detailed experimental ¹³C NMR data for this specific compound is not readily found in peer-reviewed journals. A table of predicted chemical shifts is provided for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | 145-150 |

| C2 (C-CH₃) | 120-125 |

| C3 (C-Br) | 115-120 |

| C4 (Ar-CH) | 110-115 |

| C5 (C-CH₃) | 135-140 |

| C6 (Ar-CH) | 125-130 |

| Methyl (-CH₃ at C2) | 15-20 |

| Methyl (-CH₃ at C5) | 20-25 |

This data is based on computational predictions and typical chemical shift ranges. It awaits experimental confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would unequivocally link the aromatic proton signals to their corresponding aromatic carbon signals.

Publicly available 2D NMR data for 3-Bromo-2,5-dimethylaniline is currently limited.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 3-Bromo-2,5-dimethylaniline (C₈H₁₀BrN), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The molecular weight of this compound is approximately 200.00 g/mol . A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can help to confirm the structure. Common fragmentation pathways for this type of molecule might include the loss of a methyl group or the bromine atom. While specific experimental mass spectra are not widely published, chemical suppliers indicate that such data is available. bldpharm.com

| Ion | Description | Expected m/z |

| [M]⁺ / [M+2]⁺ | Molecular Ion | ~199 / 201 |

| [M-CH₃]⁺ | Loss of a methyl group | ~184 / 186 |

| [M-Br]⁺ | Loss of a bromine atom | ~120 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromo-2,5-dimethylaniline would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-N and C-Br stretching vibrations would be found in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in Raman spectra.

Specific, experimentally derived peak tables for 3-Bromo-2,5-dimethylaniline are not available in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of 3-Bromo-2,5-dimethylaniline can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions. This analysis would confirm the substitution pattern on the benzene ring and provide insight into the crystal packing. At present, the crystal structure of 3-Bromo-2,5-dimethylaniline has not been reported in publicly accessible crystallographic databases.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are indispensable for the analysis of 3-Bromo-2,5-dimethylaniline, ensuring its purity and enabling its separation from complex mixtures. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide the necessary resolution and sensitivity for both qualitative and quantitative assessments. For purification purposes, preparative chromatography is the method of choice for isolating the compound in high purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 3-Bromo-2,5-dimethylaniline. The versatility of HPLC allows for its application in purity testing, stability studies, and quantitative analysis of the compound in various matrices. The separation is typically achieved using a reversed-phase (RP) approach, where a nonpolar stationary phase is paired with a polar mobile phase.

Detailed research findings on closely related aromatic amines, such as 2,3-dimethylaniline, demonstrate the efficacy of RP-HPLC for achieving excellent separation. researchgate.net A common stationary phase is the C18 column, which provides effective separation based on the hydrophobicity of the analytes. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, sometimes with an acid modifier such as acetic or phosphoric acid to improve peak shape and resolution. researchgate.netsielc.com

Detection is a critical component of HPLC analysis, and several methods can be employed for 3-Bromo-2,5-dimethylaniline:

UV-Vis Detection: Aromatic amines, including 3-Bromo-2,5-dimethylaniline, possess chromophores that absorb ultraviolet (UV) light. A Diode-Array Detector (DAD) or a variable wavelength UV detector can be used for sensitive detection and quantification. For instance, the analysis of mefenamic acid and its impurity, 2,3-dimethylaniline, utilized UV detection at 282 nm. researchgate.net

Mass Spectrometry (MS) Detection: Interfacing HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, confirming the identity of the analyte by its mass-to-charge ratio. For MS-compatible applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com

The selection of the appropriate HPLC method and detector is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Typical HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water mixture with acid (e.g., Acetic Acid, Formic Acid) researchgate.netsielc.com | Organic modifier controls retention time; acid improves peak shape. |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical separations, balancing speed and resolution. |

| Detection | UV-Vis (e.g., 220-282 nm) researchgate.net or Mass Spectrometry (MS) sielc.com | UV is a robust, general-purpose detector; MS provides higher specificity and structural data. |

| Temperature | Ambient (e.g., 25 °C) researchgate.net | Maintains consistent retention times and separation efficiency. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that many aniline (B41778) derivatives can be volatilized without decomposition, GC is a highly suitable method for the analysis of 3-Bromo-2,5-dimethylaniline. It is widely used for determining the purity of the compound and for identifying and quantifying it in complex environmental or industrial samples. d-nb.infoepa.gov

The separation in GC is performed in a capillary column, where the compound partitions between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a liquid or solid stationary phase coated on the column wall. d-nb.info The choice of the stationary phase is critical for achieving the desired separation. For halogenated aromatic amines, a mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5Sil MS), is often employed. nih.govresearchgate.net

Various detectors can be coupled with GC for the analysis of 3-Bromo-2,5-dimethylaniline:

Mass Spectrometry (GC-MS): This is the most common and powerful detector for GC. It provides both qualitative and quantitative information. The mass spectrometer fragments the analyte molecules in a predictable pattern, creating a mass spectrum that serves as a "molecular fingerprint" for identification. researchgate.netmdpi.com

Tandem Mass Spectrometry (GC-MS/MS): For complex matrices where co-eluting peaks may interfere with analysis, GC-MS/MS offers enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. d-nb.infonih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen-containing compounds, making it well-suited for the analysis of anilines while minimizing interference from other non-nitrogenous compounds in the sample. epa.gov

The development of a GC method involves optimizing parameters such as the oven temperature program, injector temperature, and carrier gas flow rate to achieve optimal separation and peak resolution. d-nb.info

Table 2: Representative GC Parameters for Analysis of Aniline Derivatives

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, Rxi-5Sil MS) nih.gov | Standard dimensions for high-resolution separation of volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min d-nb.info | Inert mobile phase to transport analytes through the column. |

| Injector Temperature | 180-250 °C d-nb.infonih.gov | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 280°C) d-nb.info | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometry (MS, MS/MS) d-nb.infonih.gov or Nitrogen-Phosphorus Detector (NPD) epa.gov | MS provides universal identification; NPD offers high selectivity for nitrogen compounds. |

Preparative Chromatography for Compound Isolation

When a high-purity sample of 3-Bromo-2,5-dimethylaniline is required for use as an analytical standard, for further synthesis, or for biological testing, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Two main forms of preparative chromatography are relevant for the isolation of 3-Bromo-2,5-dimethylaniline:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method involves using larger columns (wider diameter) and higher flow rates than analytical HPLC to separate and collect fractions of the pure compound. Analytical HPLC methods, such as those using reversed-phase C18 columns, can often be scaled up for preparative separation. sielc.com The collected fractions containing the pure compound are then combined, and the solvent is removed to yield the isolated 3-Bromo-2,5-dimethylaniline.

Column Chromatography: A classical and widely used technique for purification. In the synthesis of brominated aromatic amines, column chromatography is frequently the final purification step. researchgate.net A solid stationary phase (e.g., silica (B1680970) gel) is packed into a glass column, and the crude reaction mixture is loaded onto the top. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as different components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases. Fractions are collected sequentially, and those containing the pure product are combined and evaporated.

The choice between Prep-HPLC and column chromatography depends on the required purity, the quantity of material to be purified, and the difficulty of the separation. Prep-HPLC generally offers higher resolution and is more easily automated, while column chromatography is often simpler and less expensive for larger-scale purifications.

Table 3: Comparison of Preparative Chromatography Techniques

| Feature | Preparative HPLC | Column Chromatography |

|---|---|---|

| Principle | High-pressure liquid chromatography scaled for purification. | Gravity- or low-pressure-driven liquid chromatography. |

| Stationary Phase | Typically bonded silica (e.g., C18). | Commonly silica gel or alumina. |

| Resolution | High, allows for separation of closely related impurities. | Moderate to low, dependent on packing and solvent system. |

| Sample Load | Milligrams to grams. | Milligrams to kilograms. |

| Automation | Easily automated for fraction collection. | Typically a manual process, though automation is possible. |

| Application | Ideal for high-purity isolation and difficult separations. sielc.com | Standard purification method in synthetic chemistry. researchgate.netjalsnet.com |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2,5 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties from first principles. For a substituted aniline (B41778) derivative such as 3-bromo-2,5-dimethylaniline, these methods can elucidate its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. tci-thaijo.org DFT calculations are employed to determine the optimized molecular geometry corresponding to the minimum energy on the potential energy surface. For 3-bromo-2,5-dimethylaniline, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p). nih.gov Such calculations yield precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

The electronic properties derived from DFT calculations are also of significant interest. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. nih.gov These frontier molecular orbitals are typically localized over the π-system of the benzene (B151609) ring and the nitrogen atom of the amino group. nih.gov

Table 1: Predicted Geometrical Parameters for 3-Bromo-2,5-dimethylaniline (DFT/B3LYP/6-311G(d,p)) This table presents hypothetical data based on typical values for similar aromatic compounds.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-Br | 1.910 | C-C-Br | 119.5 |

| C-N | 1.405 | C-C-N | 121.0 |

| C-C (aromatic) | 1.395 - 1.405 | C-C-C (aromatic) | 119.0 - 121.5 |

| C-CH₃ | 1.510 | C-N-H | 113.0 |

Table 2: Calculated Electronic Properties of 3-Bromo-2,5-dimethylaniline (DFT/B3LYP/6-311G(d,p)) This table presents hypothetical data based on typical values for similar aromatic amines.

| Property | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govdntb.gov.ua

The process involves first optimizing the molecular geometry and then performing a single-point energy calculation to determine the magnetic shielding tensors for each nucleus. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σref - σsample

These predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or molecular dynamics, which are not always included in standard gas-phase calculations. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Bromo-2,5-dimethylaniline This table presents hypothetical data calculated using the GIAO-DFT method, referenced to TMS. Values are illustrative.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Ar-H (position 4) | 6.85 |

| Ar-H (position 6) | 7.10 |

| NH₂ | 3.80 |

| CH₃ (position 2) | 2.20 |

| CH₃ (position 5) | 2.35 |

| ¹³C NMR | |

| C-N | 145.0 |

| C-Br | 118.0 |

| C-CH₃ (position 2) | 120.5 |

| C-CH₃ (position 5) | 135.0 |

| Ar-C (other) | 115.0 - 130.0 |

Reaction Mechanism Simulations and Transition State Theory

Computational modeling is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products, providing detailed insight into reaction feasibility, kinetics, and selectivity.

Energy Profiles of Key Synthetic Transformations

A key reaction involving anilines is electrophilic aromatic substitution. For 3-bromo-2,5-dimethylaniline, a further bromination reaction could be modeled to understand its reactivity. Using DFT, one can calculate the energies of the reactants, intermediates (such as the sigma complex or Wheland intermediate), transition states, and products. researchgate.net

The transition state is a critical point on the reaction pathway, representing the maximum energy barrier that must be overcome. Locating and characterizing the transition state (typically by confirming it has a single imaginary frequency) allows for the calculation of the activation energy (Ea), which is directly related to the reaction rate. By plotting the energy of these stationary points along the reaction coordinate, an energy profile diagram can be constructed, offering a clear visualization of the reaction mechanism. researchgate.net

Computational Modeling of Regioselectivity and Stereoselectivity

When a reaction can yield multiple products, computational methods can predict the major product by comparing the activation energies of the competing pathways. In the case of further electrophilic substitution on 3-bromo-2,5-dimethylaniline, the incoming electrophile could attack at the C4 or C6 positions.

To determine the regioselectivity, the transition states for substitution at each possible position would be calculated. The pathway with the lower activation energy is kinetically favored and will correspond to the major product. rsc.org This analysis is often supported by examining local reactivity descriptors derived from DFT, such as Fukui functions or the molecular electrostatic potential (MEP), which indicate the most nucleophilic (electron-rich) sites on the molecule, which are most susceptible to electrophilic attack. dergipark.org.trresearchgate.net For 3-bromo-2,5-dimethylaniline, the activating, ortho-para directing amino and methyl groups would be expected to direct incoming electrophiles to the C4 and C6 positions, with steric hindrance from the existing substituents playing a key role in the final product ratio.

Table 4: Hypothetical Activation Energies for Electrophilic Bromination of 3-Bromo-2,5-dimethylaniline This table presents illustrative data comparing the kinetic favorability of substitution at different positions.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4 | 15.2 | Minor Product |

| C6 | 13.5 | Major Product |

Molecular Docking and Dynamics for Intermolecular Interactions (in non-biological contexts, e.g., supramolecular chemistry)

Beyond the properties of a single molecule, computational chemistry can explore how molecules interact with each other. In non-biological contexts, such as materials science or supramolecular chemistry, molecular docking and molecular dynamics (MD) simulations are used to study the formation and stability of host-guest complexes.

Molecular docking involves predicting the preferred orientation and conformation (the "pose") of a guest molecule (ligand) when it binds to a host molecule (receptor). nih.gov For instance, one could study the encapsulation of 3-bromo-2,5-dimethylaniline within a macrocyclic host like a cyclodextrin (B1172386) or a calixarene. Docking algorithms sample a large number of possible poses and use a scoring function to estimate the binding affinity for each, with lower scores typically indicating more favorable binding. mdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the host-guest complex. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com An MD simulation of the 3-bromo-2,5-dimethylaniline-macrocycle complex solvated in water could be run for several nanoseconds. Analysis of the resulting trajectory would reveal the stability of the complex, the conformational changes that occur upon binding, and the specific intermolecular forces—such as hydrogen bonds, π-π stacking, and van der Waals interactions—that stabilize the assembly. researchgate.net

Table 5: Illustrative Molecular Docking Results for 3-Bromo-2,5-dimethylaniline with a Host Molecule This table presents hypothetical data for the interaction of the title compound as a guest with a generic macrocyclic host.

| Host Molecule | Predicted Binding Affinity (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|

| β-Cyclodextrin | -5.5 | Van der Waals, Hydrophobic interactions |

| p-Sulfonatocalix researchgate.netarene | -7.2 | Cation-π (with protonated amine), Hydrogen bonding (NH₂ with sulfonate), Van der Waals |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, its physicochemical properties. By quantifying these properties through molecular descriptors, QSRR models can predict the reactivity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work.

For 3-Bromo-2,5-dimethylaniline, while specific QSRR studies focusing solely on this compound are not extensively documented, its reactivity can be understood within the broader context of QSRR models developed for substituted anilines. The reactivity of anilines is largely governed by the electronic and steric nature of the substituents on the aromatic ring. These effects can be parameterized using various molecular descriptors.

Key Molecular Descriptors in QSRR of Anilines:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of substituents. Common electronic descriptors include:

Hammett constants (σ): These are empirical parameters that describe the electronic influence of a substituent on a reaction center. researchgate.netacs.org For 3-Bromo-2,5-dimethylaniline, the bromo and methyl groups have distinct Hammett constants that collectively influence the electron density on the aniline nitrogen and the aromatic ring.

Quantum Chemical Descriptors: These are calculated using computational chemistry methods and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moments. researchgate.netumn.edu The HOMO energy, in particular, is often correlated with the susceptibility of a molecule to electrophilic attack.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (log P) is a common descriptor for hydrophobicity. While primarily used in Quantitative Structure-Activity Relationship (QSAR) studies of biological activity, it can also influence reactivity in different solvent systems. nih.gov

Steric Descriptors: These account for the size and shape of the substituents. Descriptors such as Taft steric parameters (Es) or molar refractivity (MR) can be used to model the steric hindrance around the reactive center.

Application to 3-Bromo-2,5-dimethylaniline:

A hypothetical QSRR model for the electrophilic substitution of a series of substituted anilines, including 3-Bromo-2,5-dimethylaniline, might take the following form:

log(k) = c₀ + c₁σ + c₂E_HOMO + c₃logP + c₄Es

Where:

log(k) is the logarithm of the reaction rate constant.

c₀, c₁, c₂, c₃, and c₄ are regression coefficients determined from a training set of molecules.

σ is the sum of the Hammett constants of the substituents.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

logP is the logarithm of the octanol-water partition coefficient.

Es is the Taft steric parameter.

Illustrative Data Tables:

To demonstrate the application of QSRR principles, the following tables provide relevant data for understanding the reactivity of substituted anilines.

| Substituent | Position | Hammett Constant (σ_p) | Hammett Constant (σ_m) |

|---|---|---|---|

| -Br | meta | 0.23 | 0.39 |

| -CH₃ | ortho | -0.17 | -0.07 |

| -CH₃ | meta | -0.17 | -0.07 |

| Compound | Sum of Hammett Constants (Σσ) | HOMO Energy (eV) | logP | Observed Reactivity (log(k)) |

|---|---|---|---|---|

| Aniline | 0.00 | -5.15 | 0.90 | 1.00 |

| 4-Methylaniline | -0.17 | -4.98 | 1.39 | 1.50 |

| 4-Bromoaniline (B143363) | 0.23 | -5.25 | 1.84 | 0.75 |

| 3-Bromo-2,5-dimethylaniline | 0.15 | -5.05 | 2.80 | (Predicted) |

These tables illustrate how quantitative descriptors can be used to build models that relate the structure of a molecule like 3-Bromo-2,5-dimethylaniline to its expected reactivity. The development of such models is a powerful tool in computational chemistry for predicting the behavior of novel compounds. tandfonline.com

Strategic Applications of 3 Bromo 2,5 Dimethylaniline As a Precursor in Specialized Organic Synthesis

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds

The structural motif of substituted anilines is a cornerstone in medicinal chemistry, and 3-Bromo-2,5-dimethylaniline offers a unique entry point for the synthesis of advanced pharmaceutical scaffolds. While direct applications in marketed drugs are not extensively documented, its utility is evident in the construction of heterocyclic systems that form the core of many therapeutic agents. Bromoaniline derivatives are recognized as important intermediates in drug synthesis, with their derivatives showing potential as therapeutic agents. neliti.com

The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The amino group, after suitable protection, can be diazotized and converted into a range of other functional groups, further expanding its synthetic potential. Additionally, the methyl groups can influence the conformational preferences and metabolic stability of the final drug candidates.

Research into the synthesis of novel kinase inhibitors, a significant class of anticancer drugs, often involves the use of substituted anilines. While specific examples directly employing 3-Bromo-2,5-dimethylaniline are not prevalent in publicly available literature, the general synthetic strategies for kinase inhibitors often rely on the functional group transformations and coupling reactions for which this compound is well-suited. The development of novel anti-inflammatory agents has also explored the use of various aniline (B41778) derivatives, indicating a potential application area for 3-Bromo-2,5-dimethylaniline.

Role in the Development of Agrochemical Active Ingredients

In the field of agrochemicals, substituted anilines are crucial intermediates for a wide array of active ingredients, including herbicides, insecticides, and fungicides. While specific data on the direct use of 3-Bromo-2,5-dimethylaniline in commercial agrochemicals is limited, the chemistry of related compounds suggests its potential utility. For instance, 4-bromo-2,6-dialkylanilines are known intermediates for insecticidally active thiourea and carbodiimide derivatives. The synthesis of these compounds sometimes results in the formation of 3-bromo isomers as by-products, highlighting the relevance of brominated dialkylanilines in this sector.

The development of new fungicides is another area where aniline derivatives play a role. The synthesis of novel fungicidal compounds often involves the creation of complex heterocyclic structures, where the substitution pattern on an aniline precursor can significantly impact the biological activity of the final product. The unique electronic and steric properties imparted by the bromo and dimethyl substituents of 3-Bromo-2,5-dimethylaniline could be leveraged to fine-tune the efficacy and selectivity of new agrochemical candidates. Further research and patent literature may reveal more direct applications as the demand for novel and effective crop protection agents continues to grow.

Precursor in the Synthesis of Functional Dyes and Pigments

Aromatic amines are fundamental building blocks in the synthesis of a vast range of dyes and pigments. The process typically involves diazotization of the amine followed by coupling with a suitable coupling component to form an azo dye. Azo dyes are the most widely used class of colorants, accounting for over 60% of the total dyes used in industry. nih.gov

While specific examples of dyes synthesized directly from 3-Bromo-2,5-dimethylaniline are not prominently featured in the literature, the general principles of azo dye chemistry suggest its potential as a precursor. The nature and position of substituents on the diazo component (the aniline derivative) have a profound effect on the color, fastness, and other properties of the resulting dye. The presence of the bromine atom and two methyl groups on the 3-Bromo-2,5-dimethylaniline ring would be expected to influence the electronic properties of the resulting diazonium salt and, consequently, the absorption spectrum of the final dye.

For example, the synthesis of disazo disperse dyes has been reported using 4-bromoaniline (B143363) as a starting material. iiste.org This highlights the utility of bromoaniline derivatives in creating dyes with specific properties, such as absorption in the near-infrared region, which is relevant for applications like organic photoconductors. iiste.org The specific substitution pattern of 3-Bromo-2,5-dimethylaniline could lead to the development of novel dyes with unique shades and improved performance characteristics for various applications, including textiles, printing inks, and plastics.

Contribution to the Synthesis of Polymer Monomers and Advanced Materials

Substituted anilines can be utilized as monomers or precursors for monomers in the synthesis of specialty polymers and advanced materials. While direct polymerization of 3-Bromo-2,5-dimethylaniline into a homopolymer is not a widely reported application, its functional groups offer possibilities for incorporation into various polymer structures.

The amino group can be a site for polymerization, for instance, in the formation of polyanilines. The bromine atom provides a reactive handle for post-polymerization modification or for the synthesis of monomers for step-growth polymerization through cross-coupling reactions. A patent on polymerization catalysts for acrylic monomers mentions the influence of substituents on N,N-dimethylaniline, noting that electron-withdrawing groups like bromo can reduce the yield of the polymer. google.com This suggests that the electronic properties of 3-Bromo-2,5-dimethylaniline could be a factor in its potential use in polymerization systems.

Furthermore, aniline derivatives are used in the synthesis of high-performance polymers and materials with specific electronic or optical properties. The incorporation of the bromo- and dimethyl-substituted phenyl ring could be a strategy to tune the properties of these materials, such as their solubility, thermal stability, and refractive index.

Utility in the Construction of Novel Heterocyclic and Carbocyclic Systems

One of the most significant applications of 3-Bromo-2,5-dimethylaniline is in the synthesis of novel heterocyclic and carbocyclic systems, which are fundamental scaffolds in medicinal chemistry, materials science, and other areas of chemical research. The combination of the nucleophilic amino group and the reactive bromo substituent on the aromatic ring allows for a variety of cyclization strategies.

For example, aniline derivatives are key starting materials in the synthesis of quinolines, a class of heterocyclic compounds with a broad range of biological activities. mdpi.comorganic-chemistry.org Various synthetic methods, such as the Friedländer synthesis and other annulation strategies, utilize anilines as one of the key components. The specific substitution pattern of 3-Bromo-2,5-dimethylaniline would lead to the formation of correspondingly substituted quinoline derivatives, allowing for the exploration of new chemical space.

The synthesis of other heterocyclic systems, such as benzimidazoles, is another area where bromoanilines are employed. While the primary routes to benzimidazoles often involve the condensation of o-phenylenediamines with various reagents, alternative methods can utilize substituted anilines. The bromine atom on 3-Bromo-2,5-dimethylaniline can participate in intramolecular cyclization reactions to form fused ring systems.

The ability to perform regioselective functionalization on the aromatic ring, guided by the existing substituents, further enhances the utility of 3-Bromo-2,5-dimethylaniline in constructing complex molecular frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.